N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic small molecule featuring a hybrid scaffold combining a pyran-4-one core, a furan-carbonyl-substituted piperazine moiety, and a cyclohexyl acetamide group.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c27-19-13-18(14-25-8-10-26(11-9-25)23(29)20-7-4-12-30-20)31-15-21(19)32-16-22(28)24-17-5-2-1-3-6-17/h4,7,12-13,15,17H,1-3,5-6,8-11,14,16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUYEUBIAGBYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and results from various studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O6 |
| Molecular Weight | 443.5 g/mol |
| Purity | ≥95% |
| Complexity Rating | 766 |
Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the formation of 4H-pyran derivatives through reactions involving piperazine and furan derivatives. The Mannich reaction is often employed to achieve the desired structural modifications, which enhance the biological activity of the final product .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of 4H-pyran have shown significant antibacterial activity against various strains, including E. coli, S. paratyphi, and M. smegmatis. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4 µg/mL for M. smegmatis, indicating potent activity .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines, including HepG2 and HCCLM7. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle progression and inhibition of key signaling pathways .
The biological activity of N-cyclohexyl-2-[...]-acetamide can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thus contributing to their antibacterial effects.
- Cell Cycle Modulation : In cancer cells, these compounds may interfere with cell cycle checkpoints, leading to increased apoptosis.
Case Studies
A notable case study involved a series of synthesized 4H-pyran derivatives tested for their antibacterial properties. The study revealed that modifications at specific positions on the pyran ring significantly influenced antimicrobial potency and selectivity against target pathogens .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s cyclohexyl group contrasts with aromatic substituents in analogs like 13a (4-methylphenyl) and (phenoxyphenyl), likely enhancing lipophilicity (logP >3).
- The pyran-4-one core is less common than oxazolidinone () or cyanoacetamide () scaffolds, suggesting divergent biological targets.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Key Insights :
- The target’s low aqueous solubility aligns with its high logP, typical of cyclohexyl-containing compounds. This contrasts with sulfamoylphenyl analogs (e.g., 13a), which exhibit better solubility due to polar sulfonamide groups .
- Reduced hydrogen bond donors compared to 13a or Compound 5 may limit target engagement in hydrophilic binding pockets.
Challenges :
- Steric hindrance from the cyclohexyl group may reduce reaction yields during acetamide formation.
- Stability of the furan-carbonyl moiety under acidic/basic conditions requires careful optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
